![molecular formula C15H14O B13598148 2-[(4-Phenylphenyl)methyl]oxirane CAS No. 23703-14-2](/img/structure/B13598148.png)
2-[(4-Phenylphenyl)methyl]oxirane
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Overview
Description
Synthetic Routes and Reaction Conditions:
Epoxidation of Alkenes: One common method involves the epoxidation of 4-phenylstyrene using peracids such as meta-chloroperoxybenzoic acid (mCPBA) under mild conditions.
Cyclization of Halohydrins: Another method includes the cyclization of 2-halo-1-(4-phenylphenyl)ethanol in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production often employs the epoxidation route due to its efficiency and scalability. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: 2-[(4-Phenylphenyl)methyl]oxirane can undergo oxidation reactions to form corresponding diols.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol.
Substitution: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acidic or basic conditions with nucleophiles like ammonia, ethanol, or thiophenol.
Major Products:
Diols: Formed from oxidation.
Alcohols: Formed from reduction.
Substituted Products: Formed from nucleophilic substitution.
Scientific Research Applications
2-[(4-Phenylphenyl)methyl]oxirane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its reactive oxirane ring.
Industry: Utilized in the production of polymers and resins, especially in the field of advanced materials.
Mechanism of Action
The mechanism of action of 2-[(4-Phenylphenyl)methyl]oxirane primarily involves the reactivity of its oxirane ring. The ring can undergo nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
2-(4-Methylphenyl)oxirane: Similar structure but with a methyl group instead of a phenyl group.
2-(4-Phenoxyphenyl)oxirane: Contains an ether linkage instead of a direct phenyl-phenyl bond.
Uniqueness: 2-[(4-Phenylphenyl)methyl]oxirane is unique due to its biphenyl structure, which imparts distinct chemical properties and reactivity compared to other oxiranes. This uniqueness makes it valuable in specific synthetic and industrial applications .
Properties
CAS No. |
23703-14-2 |
---|---|
Molecular Formula |
C15H14O |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-[(4-phenylphenyl)methyl]oxirane |
InChI |
InChI=1S/C15H14O/c1-2-4-13(5-3-1)14-8-6-12(7-9-14)10-15-11-16-15/h1-9,15H,10-11H2 |
InChI Key |
RDLOKKQTHFQLMA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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